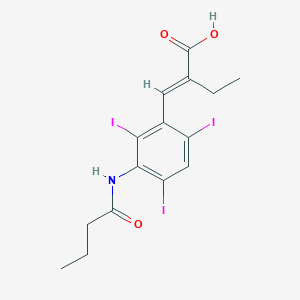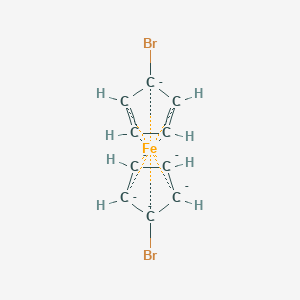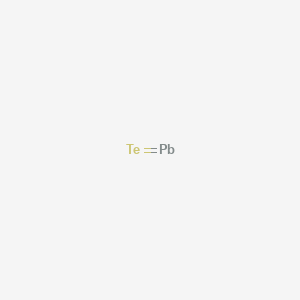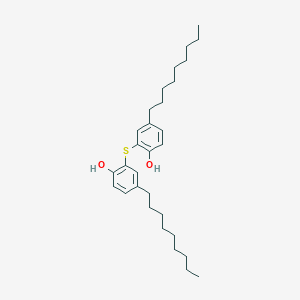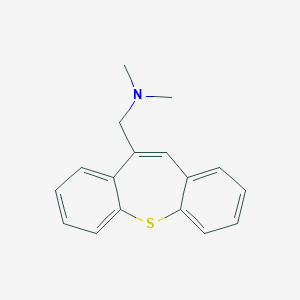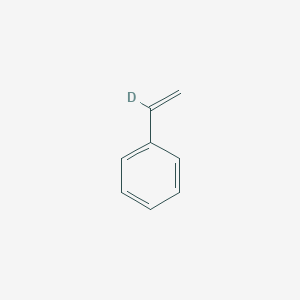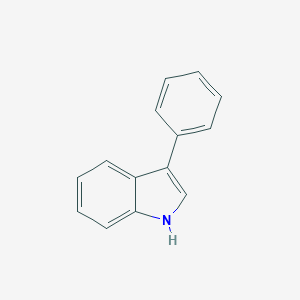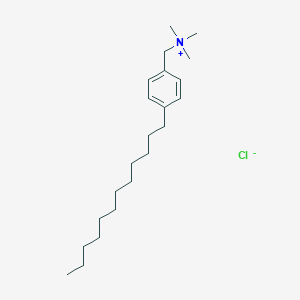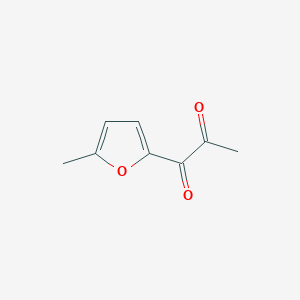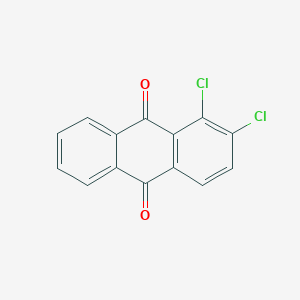
1,2-Dichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloroanthracene-9,10-dione (DCAD) is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DCAD has been studied for its potential use in organic synthesis, as well as its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloroanthracene-9,10-dione is not fully understood. It is believed to act as a radical initiator and a photosensitizer, producing reactive oxygen species and free radicals. 1,2-Dichloroanthracene-9,10-dione has been shown to undergo photoinduced electron transfer reactions, leading to the production of superoxide and hydroxyl radicals.
Biochemische Und Physiologische Effekte
1,2-Dichloroanthracene-9,10-dione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. 1,2-Dichloroanthracene-9,10-dione has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1,2-Dichloroanthracene-9,10-dione has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dichloroanthracene-9,10-dione in lab experiments is its ability to act as a radical initiator and photosensitizer, allowing for the production of reactive oxygen species and free radicals. This can be useful in various photochemical reactions and organic synthesis reactions. However, 1,2-Dichloroanthracene-9,10-dione can also be toxic to cells and can induce DNA damage, making it important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2-Dichloroanthracene-9,10-dione. One area of interest is the use of 1,2-Dichloroanthracene-9,10-dione in the production of singlet oxygen and other reactive oxygen species for use in photodynamic therapy for cancer treatment. Additionally, 1,2-Dichloroanthracene-9,10-dione could be further studied for its potential use in organic synthesis, as well as its biological and pharmacological properties. Further research is needed to fully understand the mechanism of action of 1,2-Dichloroanthracene-9,10-dione and its potential applications in various fields.
Synthesemethoden
1,2-Dichloroanthracene-9,10-dione can be synthesized through a variety of methods, including oxidation of 1,2-dichloroanthraquinone, reaction of 1,2-dichloroanthracene with potassium permanganate, and reaction of 1,2-dichloroanthracene with sulfuric acid and potassium dichromate. The most common method involves the oxidation of 1,2-dichloroanthraquinone using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroanthracene-9,10-dione has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. It has been used as a starting material for the synthesis of various organic compounds, including anthraquinones, anthracenes, and anthrone derivatives. 1,2-Dichloroanthracene-9,10-dione has also been used in photochemical reactions, such as the production of singlet oxygen and the generation of radical species.
Eigenschaften
CAS-Nummer |
1594-46-3 |
|---|---|
Produktname |
1,2-Dichloroanthracene-9,10-dione |
Molekularformel |
C14H6Cl2O2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1,2-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI-Schlüssel |
PLUFITIFLBGFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Piktogramme |
Acute Toxic |
Synonyme |
1,2-Dichloro-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



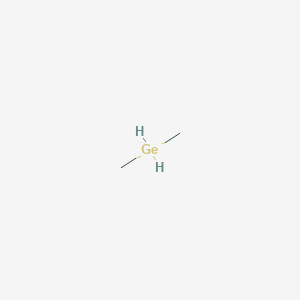
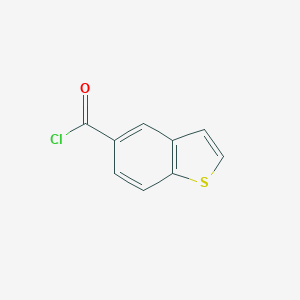
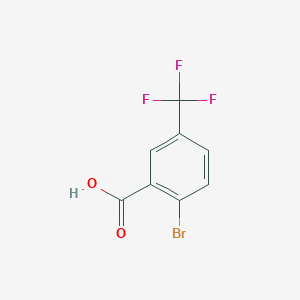
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
